molecular formula C11H11ClN2O4 B7938209 4-(3-Chloro-5-nitrobenzoyl)morpholine

4-(3-Chloro-5-nitrobenzoyl)morpholine

Cat. No.: B7938209
M. Wt: 270.67 g/mol
InChI Key: JQHVPCOCZXOUEE-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-nitrobenzoyl)morpholine is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a morpholine ring and a chloro-nitrobenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-5-nitrobenzoyl)morpholine typically involves the reaction of morpholine with 3-chloro-5-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and minimize impurities. Purification steps such as recrystallization or chromatography are employed to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloro-5-nitrobenzoyl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Formation of amines or other reduced derivatives.

  • Substitution: Formation of substituted morpholines or other derivatives.

Scientific Research Applications

4-(3-Chloro-5-nitrobenzoyl)morpholine has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(3-Chloro-5-nitrobenzoyl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

4-(3-Chloro-5-nitrobenzoyl)morpholine is unique due to its specific structural features. Similar compounds include:

  • 4-(3-Chloro-5-nitrobenzoyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of morpholine.

  • 4-(3-Chloro-5-nitrobenzoyl)piperidine: Similar structure but with a piperidine ring instead of morpholine.

  • 4-(3-Chloro-5-nitrobenzoyl)thiomorpholine: Similar structure but with a thiomorpholine ring instead of morpholine.

These compounds share the chloro-nitrobenzoyl group but differ in the ring structure, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

(3-chloro-5-nitrophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHVPCOCZXOUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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